Zofenoprilat Sodium Salt (90per cent)
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Overview
Description
Zofenoprilat Sodium Salt is a derivative of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. It is a proline derivative that is 4-(phenylsulfanyl)-L-proline in which the amine proton is replaced by a (2S)-2-methyl-3-sulfanylpropanoyl group. This compound is known for its antihypertensive, antioxidant, and cardioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat involves several steps. Initially, sodium metal is dissolved in absolute ethanol, followed by the addition of thiophenol and N-carbobenzyloxy-trans-4-tosyloxy-L-proline, methyl ester. The mixture is stirred and allowed to react, resulting in the formation of N-carbobenzyloxy-cis-4-phenylthio-L-proline, methyl ester. This intermediate is then treated with sodium hydroxide and further processed to yield Zofenoprilat .
Industrial Production Methods
Industrial production of Zofenoprilat involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Zofenoprilat undergoes various chemical reactions, including:
Oxidation: The thiol group in Zofenoprilat is prone to oxidative degradation.
Hydrolysis: Zofenoprilat is formed from the hydrolysis of Zofenopril.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Hydrolysis: Esterases in vivo facilitate the hydrolysis of Zofenopril to Zofenoprilat.
Substitution: Reagents like p-bromophenacyl bromide are used for derivatization.
Major Products Formed
The major product formed from these reactions is Zofenoprilat itself, which is the active metabolite of Zofenopril .
Scientific Research Applications
Zofenoprilat Sodium Salt has a wide range of scientific research applications:
Chemistry: Used in studies involving ACE inhibitors and their derivatives.
Biology: Investigated for its role in cellular processes and enzyme inhibition.
Medicine: Explored for its antihypertensive and cardioprotective effects.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents
Mechanism of Action
Zofenoprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. Additionally, Zofenoprilat has antioxidant properties that contribute to its cardioprotective effects .
Comparison with Similar Compounds
Similar Compounds
Captopril: Another sulfhydryl-containing ACE inhibitor.
Enalaprilat: A non-sulfhydryl ACE inhibitor.
Lisinopril: A dicarboxylate-containing ACE inhibitor.
Uniqueness
Zofenoprilat is unique due to its sulfhydryl group, which imparts antioxidant properties and enhances its cardioprotective effects compared to other ACE inhibitors .
Properties
CAS No. |
1329569-13-2 |
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Molecular Formula |
C₁₅H₁₈NNaO₃S₂ |
Molecular Weight |
347.43 |
Synonyms |
(4S)-1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline Sodium; _x000B_[1(R*),2α,4α]-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline Sodium; |
Origin of Product |
United States |
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